molecular formula C25H19F2N5O2 B11938954 4-Fluoro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 881664-87-5

4-Fluoro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B11938954
CAS No.: 881664-87-5
M. Wt: 459.4 g/mol
InChI Key: AIYFADPZNRUEHA-IPPBACCNSA-N
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Description

4-Fluoro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, a pyrazole ring, and a benzamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of fluorine atoms, and the coupling of the benzamide group. Common reagents used in these reactions include hydrazine, fluorobenzene, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Fluoro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-Fluoro-N-phenylbenzamide
  • 4-Fluoro-2-methylaniline
  • 4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide

Uniqueness

4-Fluoro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

881664-87-5

Molecular Formula

C25H19F2N5O2

Molecular Weight

459.4 g/mol

IUPAC Name

4-fluoro-N-[2-[(2E)-2-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C25H19F2N5O2/c26-20-10-6-17(7-11-20)24-19(16-32(31-24)22-4-2-1-3-5-22)14-29-30-23(33)15-28-25(34)18-8-12-21(27)13-9-18/h1-14,16H,15H2,(H,28,34)(H,30,33)/b29-14+

InChI Key

AIYFADPZNRUEHA-IPPBACCNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)CNC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)CNC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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